molecular formula C14H10O4 B026260 Furomollugin CAS No. 61658-41-1

Furomollugin

Cat. No. B026260
CAS RN: 61658-41-1
M. Wt: 242.23 g/mol
InChI Key: AFMYCYWCHKTNNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furomollugin and its analogs involves a novel and efficient methodology using the ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins. This process provides a rapid route for synthesizing a variety of dihydronaphtho[1,2-b]furans and naphtho[1,2-b]furans bearing different substituents, including this compound, in only 2 steps (Xia & Lee, 2013).

Molecular Structure Analysis

The molecular structure of this compound, characterized as methyl 5-hydroxynaphtho[1,2-b]furan-4-carboxylate, was isolated from ligroin extracts of Galium mollugo L. This structure was synthesized through a reaction of 1,4-dihydroxy-2-naphthoic acid with glycol-aldehyde and sulfuric acid, followed by methylation with diazomethane (Schildknecht & Straub, 1976).

Chemical Reactions and Properties

This compound undergoes a series of chemical reactions that lead to the synthesis of 3-hydroxymollugin and 3-methoxymollugin, demonstrating the compound's ability to participate in complex chemical transformations. These reactions include the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in ring contraction and the formation of various analogs (Sastry et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as its blue fluorescence under UV light, are indicative of its unique structural features. The fluorescent nature of this compound is a key physical property that aids in its identification and characterization in various studies (Schildknecht & Straub, 1976).

Chemical Properties Analysis

The chemical properties of this compound, including its antioxidant and antibacterial activities, have been evaluated through diverse analogs synthesized via ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition. These studies show that this compound analogs possess effective antioxidant power, with certain compounds exhibiting high antibacterial activity against both gram-positive and gram-negative bacteria (Xia et al., 2014).

Scientific Research Applications

  • Pharmaceutical Development : Furomollugin and its analogs have been a focus in developing novel pharmaceuticals. For instance, synthetic routes to natural products like psoracorylifols and this compound have potential applications in pharmaceuticals (Dong, 2016).

  • Disease Treatment : Research indicates that this compound exhibits inhibitory effects on passive cutaneous anaphylaxis and protects against mast cell degranulation in rats. It also shows considerable activity against lymphoid leukemia in mice (Gupta et al., 1999).

  • Antioxidant and Antibacterial Properties : this compound and its analogs display effective antioxidant power and antibacterial activities, with specific compounds showing high activity against both gram-negative and gram-positive bacteria (Xia et al., 2014).

  • Hepatitis B Research : this compound has been found to suppress the secretion of hepatitis B surface antigen (HBsAg) in human hepatoma Hep3B cells with minimal impact on cell viability, indicating potential applications in hepatitis B treatment (Ho et al., 1996).

  • Synthesis Advancements : A novel and efficient synthesis of dihydronaphtho[1,2-b]furans, relevant to the production of this compound, has been developed. This advancement provides a basis for rational design of furin inhibitors for treating diseases like cancer and infections (Xia & Lee, 2013).

Safety and Hazards

While specific safety and hazard information for Furomollugin is not available in the resources, it is generally recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling it .

Future Directions

The synthesized furomollugin analogs have shown effective antioxidant power . Dihydronaphthofurans with 2-alkyoxy or 2-aryl group were the most potent radical scavengers in DPPH assay . This suggests potential future directions in the development of antioxidants.

Mechanism of Action

Target of Action

Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of this compound are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .

Mode of Action

This compound interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .

Biochemical Pathways

The antioxidant activity of this compound primarily affects the oxidative stress pathways. By scavenging ROS, this compound can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .

Pharmacokinetics

Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, this compound has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .

properties

IUPAC Name

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCYWCHKTNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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